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Compound of Interest

Compound Name: Lithium chloride hydrate

Cat. No.: B090770 Get Quote

Welcome to the technical support center for improving the efficiency of RNA precipitation with

Lithium Chloride (LiCl). This resource is designed for researchers, scientists, and drug

development professionals to provide troubleshooting guidance and frequently asked questions

to enhance your experimental success.

Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using LiCl for RNA precipitation?

A1: LiCl precipitation offers several key advantages over traditional ethanol or isopropanol

methods. Notably, it selectively precipitates RNA, while leaving behind common contaminants

such as DNA, proteins, carbohydrates, and unincorporated nucleotides.[1][2] This makes it an

excellent choice for purifying RNA from in vitro transcription reactions or for applications

sensitive to such contaminants, like in vitro translation or cDNA synthesis.[1][3]

Q2: Are there any disadvantages to using LiCl precipitation?

A2: While effective, LiCl precipitation can be less efficient for smaller RNA fragments,

particularly those smaller than 300 nucleotides, and may not effectively precipitate tRNA.[4]

Some reports also indicate that LiCl can be less efficient than ethanol precipitation in terms of

overall RNA recovery.[1] Additionally, residual chloride ions from LiCl can potentially inhibit

downstream enzymatic reactions like reverse transcription and in vitro translation if the RNA

pellet is not washed properly.[5][6]
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Q3: What is the minimum concentration of RNA required for efficient precipitation with LiCl?

A3: For optimal results, it is recommended that the RNA concentration be at least 200-400

µg/mL.[2][7] However, studies have shown that RNA as dilute as 5 µg/ml and as small as 100

nucleotides can be precipitated, although efficiency may vary.[3] For very low RNA

concentrations, adding a carrier like glycogen can help improve recovery.[7]

Q4: Can LiCl precipitation be performed without alcohol?

A4: Yes, one of the distinguishing features of LiCl precipitation is that it does not require the

addition of alcohol (ethanol or isopropanol) to precipitate RNA.[7]

Q5: How does temperature affect LiCl precipitation?

A5: LiCl precipitation is typically carried out at low temperatures, such as -20°C.[2][4][8]

Incubation at this temperature for at least 30 minutes is a common practice, with longer

incubation times, such as overnight, potentially increasing the yield slightly.[8][9]

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://assets.fishersci.com/TFS-Assets/LSG/manuals/4386633_LithiumChloridePrecipSol_PI.pdf
https://www.thermofisher.com/us/en/home/life-science/dna-rna-purification-analysis/rna-extraction/working-with-rna.html
https://www.thermofisher.com/jp/ja/home/references/ambion-tech-support/rna-isolation/general-articles/the-use-of-licl-precipitation-for-rna-purification.html
https://www.thermofisher.com/us/en/home/life-science/dna-rna-purification-analysis/rna-extraction/working-with-rna.html
https://www.thermofisher.com/us/en/home/life-science/dna-rna-purification-analysis/rna-extraction/working-with-rna.html
https://assets.fishersci.com/TFS-Assets/LSG/manuals/4386633_LithiumChloridePrecipSol_PI.pdf
https://www.sciencegateway.org/protocols/cellbio/rna/licl.htm
http://www.protocol-online.org/biology-forums/posts/32791.html
http://www.protocol-online.org/biology-forums/posts/32791.html
https://www.researchgate.net/profile/John-Hildyard/post/What_is_the_recommended_ratio_of_each_Na_acetateabsolute_ethanol_used_to_purify_plant_RNA_from_contaminating_polysaccharides_phenols/attachment/59d61ddc79197b807797b3a2/AS%3A273752779100178%401442279156730/download/Protocols+for+precipitating+RNA.docx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem Potential Cause Recommended Solution

Low RNA Yield RNA concentration is too low.

Concentrate the RNA sample

before precipitation. For very

dilute samples, consider

adding an RNase-free

glycogen carrier to a final

concentration of 10-20 µg/mL

to aid in pellet visualization

and recovery.[7]

Incomplete precipitation.

Increase the incubation time at

-20°C. While 30 minutes is

often sufficient, extending the

incubation to several hours or

overnight can improve the

yield for some samples.[8][9]

Loss of pellet during washing.

LiCl pellets can be translucent

and loosely attached to the

tube.[9] Be careful when

decanting the supernatant.

Use a pipette to remove the

supernatant instead of pouring.

Orient the tube during

centrifugation so you know

where the pellet should be

located.

Precipitation of small RNAs is

inefficient.

LiCl is less effective for RNA

molecules smaller than 300

nucleotides.[4] If recovery of

small RNAs is critical, consider

using an alternative method

like ethanol or isopropanol

precipitation.

Low A260/A230 Ratio (Salt

Contamination)

Incomplete removal of LiCl. Ensure the RNA pellet is

washed thoroughly with 70-

80% ice-cold ethanol to
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remove residual salts.[2][10] A

second wash step may be

necessary. Allow the pellet to

air dry completely before

resuspension to remove all

traces of ethanol.

Coprecipitation of

polysaccharides.

For plant-derived RNA, which

can have high polysaccharide

content, additional purification

steps may be needed. One

suggestion is to wash the

pellet with 2M LiCl and 50mM

EDTA to reduce DNA

contamination and then with

3M NaAc (pH 5.2) to reduce

polysaccharides.[11]

Inhibition of Downstream

Applications (e.g., RT-PCR, In

Vitro Translation)

Residual LiCl in the final RNA

sample.

Chloride ions can inhibit

enzymes like reverse

transcriptase and

polymerases.[5][6] Perform

one to two thorough washes of

the RNA pellet with 70% ice-

cold ethanol. Ensure all

ethanol is removed before

resuspending the RNA.

Large, White, Insoluble Pellet
Coprecipitation of

contaminants.

This can be an issue with

samples from certain sources,

like plant tissues, due to the

presence of polysaccharides.

[11] Try redissolving the pellet

in a buffer containing 2M LiCl

and re-precipitating the RNA.
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Standard Protocol for RNA Precipitation with LiCl
This protocol is a general guideline and may require optimization for specific applications.

Adjust RNA Sample Volume: If necessary, bring the volume of your RNA sample to a

convenient volume (e.g., 100 µL) with RNase-free water.

Add LiCl: Add an equal volume of 8 M LiCl to your RNA sample to achieve a final

concentration of 4 M. Alternatively, add 0.1 volume of 8M LiCl to your RNA solution and

incubate on ice for 2 hours.[12] A final concentration of 2.5 M is also commonly used.[2]

Incubate: Mix thoroughly and incubate at -20°C for at least 30 minutes. For potentially higher

yield, incubation can be extended to several hours or overnight.[8][9]

Centrifuge: Pellet the RNA by centrifuging at maximum speed (e.g., 12,000 - 14,000 x g) in a

microcentrifuge for 10-30 minutes at 4°C.[4][12]

Wash Pellet: Carefully decant or pipette off the supernatant. Wash the RNA pellet by adding

500 µL of ice-cold 70% ethanol.

Centrifuge Again: Centrifuge at maximum speed for 5-10 minutes at 4°C.

Dry Pellet: Carefully remove the ethanol wash. Air-dry the pellet for 5-15 minutes at room

temperature. Do not over-dry the pellet, as it can be difficult to resuspend.

Resuspend RNA: Resuspend the RNA pellet in an appropriate volume of RNase-free water

or buffer (e.g., TE buffer).
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Parameter Recommended Range/Value Notes

Final LiCl Concentration 2.5 M - 4 M

A final concentration of 2.5 M

is frequently cited.[1][2] Some

protocols use up to 4 M.[7]

Incubation Temperature -20°C

This is the standard

temperature for LiCl

precipitation.[2][4]

Incubation Time 30 minutes to overnight

30 minutes is a common

minimum time.[2][4] Longer

times may slightly improve

yield.[8][9]

Centrifugation Speed
Maximum speed (e.g., 12,000-

14,000 x g)

Sufficient force is needed to

pellet the RNA effectively.

Centrifugation Time 10 - 30 minutes
Longer centrifugation can help

in recovering smaller pellets.

Ethanol Wash 70-80% (ice-cold)
Crucial for removing residual

LiCl and other salts.[2][13]
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Caption: Experimental workflow for RNA precipitation using LiCl.
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Caption: Troubleshooting decision tree for LiCl RNA precipitation issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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